molecular formula C23H26N4O6S B6515897 N-(2,4-dimethoxyphenyl)-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide CAS No. 950262-47-2

N-(2,4-dimethoxyphenyl)-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide

Cat. No.: B6515897
CAS No.: 950262-47-2
M. Wt: 486.5 g/mol
InChI Key: XALRMWFXTYYPEI-UHFFFAOYSA-N
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Description

This compound features a 2,4-dimethoxyphenylacetamide core linked to a 1,2-dihydroquinoxalin-1-yl moiety modified with a piperidine-1-sulfonyl group at position 4. The piperidine-sulfonyl group may enhance solubility and target binding compared to simpler substituents.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-oxo-6-piperidin-1-ylsulfonylquinoxalin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-32-16-6-8-18(21(12-16)33-2)25-22(28)15-27-20-9-7-17(13-19(20)24-14-23(27)29)34(30,31)26-10-4-3-5-11-26/h6-9,12-14H,3-5,10-11,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALRMWFXTYYPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCCCC4)N=CC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoxaline core. One common approach is the condensation of 1,2-diaminobenzene with a suitable diketone or ketoaldehyde under acidic conditions. The resulting quinoxaline derivative is then functionalized with the appropriate sulfonyl and acetyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinoxaline ring can be oxidized to form quinoxalinedione derivatives.

  • Reduction: Reduction reactions can be used to modify the sulfonyl group.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Quinoxalinedione derivatives.

  • Reduction: Reduced sulfonyl derivatives.

  • Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing quinoxaline derivatives exhibit anticancer properties. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide can induce apoptosis in cancer cell lines by activating specific apoptotic pathways.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that the sulfonamide group enhances its efficacy against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Preliminary studies indicate neuroprotective effects in models of neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress and inflammation, which are critical factors in the progression of diseases such as Alzheimer's and Parkinson's.

Pharmaceutical Development

Given its diverse biological activities, this compound is being investigated for potential use in drug formulations targeting cancer and infectious diseases.

Combination Therapies

The compound may be effective in combination with other therapeutic agents to enhance treatment outcomes for resistant infections or advanced-stage cancers.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in human leukemia cells with IC50 values indicating strong efficacy.
Study 2Antimicrobial EfficacyEffective against MRSA and E.coli with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study 3NeuroprotectionReduced neuronal death in models of oxidative stress; potential for Alzheimer's treatment.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents/R-Groups Molecular Formula (Calculated MW)
Target Compound Quinoxaline + acetamide 6-(piperidine-1-sulfonyl), 2,4-dimethoxyphenyl C₂₃H₂₆N₄O₆S (510.55 g/mol)
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide (18) Pyrimidinone + benzothiazole 2,4-dimethoxyphenyl, trifluoromethyl C₂₁H₁₇F₃N₄O₃S (486.44 g/mol)
(E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide Benzothiazole + acrylamide 2,4-dimethoxyphenyl, unsaturated linker C₁₉H₁₇N₃O₃S (367.42 g/mol)
2-(6-bromo-2-methoxy-1-naphthyl)-N-(2,4-dimethoxyphenyl)acetamide Naphthyl + acetamide 6-bromo-naphthyl, 2,4-dimethoxyphenyl C₂₁H₂₀BrNO₄ (442.30 g/mol)
2-(3-chloroquinoxalin-6-yl)-N-((2,4-dimethylphenyl)(phenyl)methyl)acetamide Quinoxaline + acetamide 3-chloro-quinoxaline, dimethylphenyl-benzyl C₂₅H₂₂ClN₃O (419.92 g/mol)

Key Observations :

  • The target compound uniquely combines a quinoxaline scaffold with a piperidine-sulfonyl group, absent in other analogs.
  • Analogs with benzothiazole (e.g., compound 18 , EP3348550A1 derivatives ) prioritize aromatic heterocycles, which may influence electron distribution and binding kinetics.

Hypothesized Advantages of Target Compound :

  • The piperidine-sulfonyl group may improve solubility and target engagement via hydrogen bonding with kinase active sites.

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 18 Bromo-Naphthyl
LogP (Predicted) 2.8 3.5 4.1
Solubility (mg/mL) Moderate (piperidine-sulfonyl) Low (trifluoromethyl) Very low (bromine, naphthyl)
Metabolic Stability High (sulfonyl group) Moderate (benzothiazole) Low (bromine susceptibility)

Notes:

  • The target compound’s sulfonyl group likely enhances water solubility compared to halogenated analogs.
  • Compound 18 ’s trifluoromethyl group increases lipophilicity, which may limit bioavailability.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure

The compound can be represented structurally as follows:

C23H25N3O6S\text{C}_{23}\text{H}_{25}\text{N}_{3}\text{O}_{6}\text{S}

This structure features a quinoxaline core, which is known for its diverse biological activities including anticancer properties.

Research suggests that compounds with similar structures exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and pathways. For example, derivatives containing piperidine moieties have been shown to affect lysophosphatidic acid (LPA) levels, which are implicated in cancer progression and inflammation . The ability to inhibit enzymes such as autotaxin has been noted, leading to potential applications in cancer therapy .

Anticancer Properties

Several studies highlight the anticancer activity of compounds related to this compound. For instance:

  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various human cancer cell lines including SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). The activity was measured using IC50 values in the micromolar range .
    Cell LineIC50 Value (µM)Reference
    SW62010
    PC-37
    NCI-H235

Enzyme Inhibition

The compound has been associated with the inhibition of key enzymes involved in tumor growth and metastasis:

  • Autotaxin Inhibition : Compounds similar to this compound have shown specific inhibition of autotaxin, an enzyme that promotes tumor progression by increasing LPA levels .

Case Studies

A notable case study involved the synthesis and testing of related piperidine derivatives. These derivatives exhibited promising results in preclinical models for various cancers, demonstrating their potential as therapeutic agents. The study emphasized structure-activity relationships that could guide future drug design efforts .

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